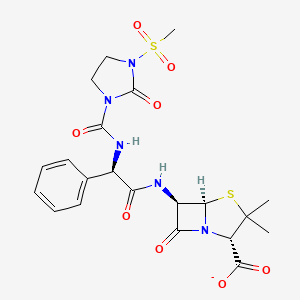

Mezlocillin(1-)

Description

Contextualization within Beta-Lactam Antibiotics and Semisynthetic Penicillins

Mezlocillin (B1676548) is a semisynthetic, broad-spectrum antibiotic belonging to the beta-lactam class of drugs. nih.govmedchemexpress.com Specifically, it is classified as a ureidopenicillin, a subgroup of extended-spectrum penicillins. ontosight.ai This class of antibiotics is characterized by the presence of a beta-lactam ring, a four-membered cyclic amide, which is crucial for its antibacterial activity. toku-e.com Mezlocillin, derived from ampicillin (B1664943), was developed to have a broader spectrum of activity than earlier penicillins, particularly against Gram-negative bacteria. ncats.iochemicalbook.com

The bactericidal action of Mezlocillin, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. ontosight.aidrugbank.com It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. nih.govechemi.com This interference with the final stage of peptidoglycan synthesis leads to a weakening of the cell wall and subsequent cell lysis. toku-e.comechemi.com

Chemical Nomenclature: Mezlocillin as the Conjugate Acid of Mezlocillin(1-)

From a chemical standpoint, the relationship between Mezlocillin and Mezlocillin(1-) is that of a conjugate acid-base pair. Mezlocillin is a carboxylic acid, and as such, it can donate a proton (a hydrogen ion, H+). ebi.ac.uk When it does so, it forms its conjugate base, the Mezlocillin(1-) anion. ebi.ac.uknih.gov

The systematic IUPAC name for Mezlocillin is (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.govcitizendium.org The deprotonation occurs at the carboxylic acid group, resulting in the carboxylate anion, Mezlocillin(1-). nih.gov This anionic form is the biologically active entity that interacts with the bacterial targets.

| Compound Name | Chemical Formula | Relationship |

| Mezlocillin | C21H25N5O8S2 | Conjugate Acid |

| Mezlocillin(1-) | C21H24N5O8S2- | Conjugate Base (Anion) |

This table provides a summary of the chemical formulas and the conjugate acid-base relationship between Mezlocillin and its anionic form.

Historical and Scientific Significance in Antimicrobial Development

Developed in the 1970s by Bayer, Mezlocillin (previously known as BAYPEN) emerged during a period of intense research and development of new antimicrobial agents. ncats.ionih.gov This era, often referred to as the "golden era" of antibiotics, was characterized by the modification of existing antibiotic structures to overcome emerging resistance and broaden their spectrum of activity. reactgroup.org

Mezlocillin represented a significant advancement over older penicillins like carbenicillin (B1668345) and ampicillin due to its enhanced activity against a range of Gram-negative pathogens, including many strains of Klebsiella pneumoniae. sci-hub.seacpjournals.org Its development was part of a broader effort to create penicillins effective against difficult-to-treat infections. nih.gov Research in the late 1970s and early 1980s extensively documented its in vitro activity against a wide array of bacteria. asm.orgnih.govoup.com Studies demonstrated its effectiveness against Serratia marcescens, Escherichia coli, and Pseudomonas aeruginosa. asm.orgnih.gov

However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that can hydrolyze the beta-lactam ring, has been a persistent challenge. ontosight.ainih.gov Research has shown that the effectiveness of Mezlocillin can be compromised by these enzymes. nih.govasm.org Despite this, Mezlocillin has been a valuable tool in studying bacterial resistance mechanisms and the structure-activity relationships of beta-lactam antibiotics. asm.orgelifesciences.org Although its use has been discontinued (B1498344) in some countries, including the U.S., its historical and scientific contributions to the field of antimicrobial development remain significant. ncats.iodrugbank.com

Scope and Core Research Focus

The primary research focus on Mezlocillin and its anionic form, Mezlocillin(1-), has been centered on its antibacterial spectrum and mechanism of action. drugbank.comnih.gov A significant body of research has been dedicated to determining its minimum inhibitory concentrations (MICs) against various clinically relevant bacteria. asm.orgnih.govoup.com

Key Research Areas:

In Vitro Susceptibility Studies: Extensive research has compared the in vitro activity of Mezlocillin against other penicillins and cephalosporins. acpjournals.orgasm.orgnih.gov These studies have provided crucial data on its efficacy against both Gram-positive and Gram-negative organisms. drugbank.comoup.com

Mechanism of Action: Investigations into its mechanism of action have focused on its interaction with penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis. toku-e.commedicaldialogues.in

Bacterial Resistance: A substantial area of research has explored the mechanisms of resistance to Mezlocillin, particularly the role of beta-lactamase enzymes produced by various bacteria. ontosight.ainih.govasm.org

The following table summarizes the in vitro activity of Mezlocillin against several bacterial species as reported in a 1977 study.

| Bacterial Species | Percentage of Isolates Inhibited at 12.5 µg/ml |

| Serratia marcescens | 71% |

| Escherichia coli | 67% |

| Enterobacter spp. | 50% |

| Klebsiella spp. | 49% |

Data from a 1977 study on the in vitro activity of Mezlocillin. asm.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H24N5O8S2- |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/p-1/t12-,13-,14+,17-/m1/s1 |

InChI Key |

YPBATNHYBCGSSN-VWPFQQQWSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C |

Origin of Product |

United States |

Structural Elucidation and Semisynthetic Derivation of Mezlocillin

Penam Core Structure and Beta-Lactam Moiety

Like all penicillins, the foundational structure of Mezlocillin (B1676548) is the penam core. nih.gov This core consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring. The fusion of these two rings imparts significant strain on the β-lactam ring, rendering its amide bond highly reactive. This strained β-lactam moiety is the key pharmacophore, or the active portion of the molecule, responsible for its antibacterial effect.

The mechanism of action involves the β-lactam ring mimicking the D-alanyl-D-alanine terminal dipeptide of the peptidoglycan strands in bacterial cell walls. drugbank.comwikipedia.org Mezlocillin binds to and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the cell wall. nih.govdrugbank.com This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death. wikipedia.org

| Feature | Description | Significance |

| Core Structure | Penam | A fused bicyclic system composed of a β-lactam ring and a thiazolidine ring. |

| Pharmacophore | β-Lactam Ring | A highly strained, four-membered cyclic amide. It is essential for antibacterial activity by irreversibly inhibiting penicillin-binding proteins (PBPs). drugbank.comwikipedia.org |

| Thiazolidine Ring | Fused Five-Membered Ring | Contains a sulfur atom and is fused to the β-lactam ring, contributing to the overall structural conformation and reactivity. |

Semisynthetic Origin from Ampicillin (B1664943) Chemical Modification

Mezlocillin is a semisynthetic antibiotic, meaning it is produced by chemically modifying a naturally occurring precursor. nih.gov Specifically, Mezlocillin is an acylureido penicillin derived from Ampicillin. drugbank.com The fundamental penam structure of Mezlocillin is obtained from the fermentation-derived precursor 6-aminopenicillanic acid (6-APA), which is also the precursor for Ampicillin.

The synthesis of Mezlocillin involves the acylation of the α-amino group on the side chain of Ampicillin. This modification transforms the aminopenicillin into a ureidopenicillin, a class of penicillins with an extended spectrum of activity, particularly against problematic Gram-negative pathogens. wikipedia.org

Key Substituents and Their Chemical Significance for Bioactivity

The defining feature of Mezlocillin is its complex acyl side chain attached at the 6-position of the penam core. This substituent is a (2R)-2-[3-(methanesulfonyl)-2-oxoimidazolidine-1-carboxamido]-2-phenylacetamido group. nih.gov

The chemical significance of this side chain is multifaceted:

Broadened Spectrum: The ureido group (a urea derivative) is critical for the enhanced activity of Mezlocillin against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa and certain species of Klebsiella and Enterobacter. nih.govnih.gov

PBP Affinity: It is theorized that the extended, polar ureido side chain more closely mimics a longer segment of the natural peptidoglycan substrate of PBPs. wikipedia.org This enhanced mimicry may lead to a higher binding affinity for these enzymes, particularly PBP3, which is crucial for bacterial cell septation. nih.gov

Outer Membrane Penetration: The structure of the acylureido side chain facilitates the penetration of the drug through the outer membrane porin channels of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space. nih.gov

While this side chain confers a significant advantage in terms of antibacterial spectrum, ureidopenicillins like Mezlocillin are generally susceptible to degradation by β-lactamase enzymes. wikipedia.orgnih.gov

Synthetic Pathways and Methodological Advancements in Mezlocillin Production

The industrial synthesis of Mezlocillin is primarily achieved through the chemical modification of Ampicillin. The process involves creating a new amide bond between the side-chain amino group of Ampicillin and a pre-synthesized acylating agent.

The core reaction in Mezlocillin synthesis is a nucleophilic acyl substitution. wikipedia.org The primary precursor, Ampicillin (often used as Ampicillin trihydrate), provides the nucleophile—the α-amino group of its side chain. The electrophilic acylating agent is typically 1-chloroformyl-3-methylsulfonyl-2-imidazolidone.

The reaction mechanism proceeds as follows:

Ampicillin is dissolved in an aqueous medium under alkaline conditions, often using sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity.

The nucleophilic amino group attacks the electrophilic carbonyl carbon of the 1-chloroformyl-3-methylsulfonyl-2-imidazolidone.

The chloride ion is eliminated as a leaving group, forming the new amide linkage and yielding Mezlocillin.

Throughout the reaction, the pH is carefully controlled, typically between 7.0 and 7.5, by the continuous addition of a base to neutralize the hydrochloric acid formed as a byproduct. wikipedia.org

| Reactant | Role | Structure |

| Ampicillin Trihydrate | Nucleophilic Precursor | Provides the 6-aminopenicillanic acid core and the nucleophilic amino group for acylation. |

| 1-chloroformyl-3-methylsulfonyl-2-imidazolidone | Electrophilic Acylating Agent | Reacts with Ampicillin to form the characteristic ureido side chain of Mezlocillin. |

| Sodium Hydroxide | Base Catalyst/pH Control | Deprotonates the amino group of Ampicillin and neutralizes the HCl byproduct. wikipedia.org |

Methodological advancements in Mezlocillin production have focused on improving reaction efficiency, product yield, and purity while simplifying the purification process. One patented method describes a process designed for high efficiency:

Aqueous Phase Reaction: The acylation reaction is carried out in an aqueous phase, which is an efficient medium for dissolving the ampicillin salt. wikipedia.org

Controlled Acidification and Crystallization: After the reaction is complete, the aqueous solution containing Mezlocillin is mixed with an organic solvent (such as acetone, ethanol, or isopropanol). The product is then precipitated by carefully acidifying the mixture with an acid like hydrochloric acid to a pH of approximately 2.0. wikipedia.org This controlled crystallization in a mixed solvent system allows for the formation of larger, purer crystals.

Washing and Drying: The crystallized solid Mezlocillin is filtered, washed (for instance, with an aqueous organic solvent solution), and dried to yield the final product with high purity. wikipedia.org

These optimized procedures avoid complex extraction steps and result in a more direct and economically viable manufacturing process. wikipedia.org

Molecular Mechanisms of Antimicrobial Action of Mezlocillin

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is largely dependent on a complex polymer called peptidoglycan. Mezlocillin's primary mechanism of action involves the disruption of the synthesis of this vital structure. drugbank.comsmolecule.comncats.ioparasitetesting.co.ukechemi.commedicaldialogues.in The antibiotic specifically intervenes in the final stages of peptidoglycan assembly, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell death. drugbank.comsmolecule.comwikipedia.orgparasitetesting.co.ukmedicaldialogues.in

Specific Interference with Transpeptidation (Cross-Linking) Reactions

A crucial step in peptidoglycan synthesis is the transpeptidation reaction, which creates cross-links between the peptide side chains of adjacent glycan strands. This cross-linking provides the necessary rigidity and strength to the cell wall. Mezlocillin (B1676548), like other penicillin antibiotics, acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. This molecular mimicry allows it to bind to the active site of transpeptidase enzymes, which are a type of penicillin-binding protein. mims.com By binding to and inactivating these enzymes, mezlocillin effectively blocks the final cross-linking stage of peptidoglycan production. smolecule.commedicaldialogues.inmims.com This inhibition of transpeptidation is a key element of its antimicrobial activity. smolecule.com

Disruption of the Terminal Stage of Cell Wall Assembly

Mezlocillin's interference with transpeptidation effectively halts the third and final stage of bacterial cell wall synthesis. drugbank.comwikipedia.orgparasitetesting.co.ukmedicaldialogues.in This disruption prevents the formation of a stable and functional peptidoglycan layer. The compromised cell wall is unable to maintain its structural integrity, leading to the eventual demise of the bacterial cell. drugbank.comsmolecule.comncats.ioparasitetesting.co.ukmedicaldialogues.in

Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal activity of mezlocillin is mediated through its binding to specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. drugbank.comsmolecule.comncats.ioparasitetesting.co.ukechemi.commedicaldialogues.in These proteins are enzymes, including transpeptidases, that are essential for the synthesis and remodeling of the peptidoglycan layer. drugbank.comsmolecule.comncats.iomedicaldialogues.in

Molecular Binding Characteristics and Determinants of Specificity

Mezlocillin is an acylureido penicillin, a molecular modification that allows it to more readily cross the outer membrane of gram-negative bacteria and bind avidly to PBPs. capes.gov.broup.com The specificity of mezlocillin for certain PBPs is a key determinant of its antibacterial spectrum and the morphological changes it induces in bacteria. asm.org The affinity of different β-lactam antibiotics for various PBPs can vary, influencing their effectiveness against specific bacterial species. asm.org

Affinity for Essential PBPs in Gram-Negative Bacterial Species (e.g., PBP 3)

In gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, mezlocillin demonstrates a strong affinity for essential PBPs, particularly PBP 3. asm.orgnih.govoup.com PBP 3 is primarily involved in septum formation during bacterial cell division. oup.comhres.ca Inhibition of PBP 3 by mezlocillin leads to the formation of long, filamentous cells as the bacteria are unable to divide properly. asm.orgmicrobiologyresearch.org Research has shown that mezlocillin inhibits its primary target, PBP 3, at low concentrations. asm.org While PBP 3 is a primary target, mezlocillin also has a high affinity for PBPs 1a and 1b, which are involved in cell wall synthesis. capes.gov.broup.com

**Table 1: Affinity of Mezlocillin for Penicillin-Binding Proteins (PBPs) in *E. coli***

| Penicillin-Binding Protein (PBP) | Function | Affinity of Mezlocillin | Consequence of Inhibition |

|---|---|---|---|

| PBP 1a/1b | Cell elongation and wall synthesis | High capes.gov.broup.com | Spheroplasting and cell lysis asm.org |

| PBP 2 | Maintenance of cell shape | Moderate | Altered cell morphology asm.org |

| PBP 3 | Septum formation during cell division | High (Primary Target) asm.orgnih.govoup.com | Filamentation asm.orgmicrobiologyresearch.org |

Mechanisms Inducing Bacterial Cell Lysis and Role of Autolytic Enzymes

The ultimate outcome of mezlocillin's inhibition of cell wall synthesis is bacterial cell lysis. drugbank.comsmolecule.comwikipedia.orgncats.ioparasitetesting.co.ukasm.org This process is not solely a direct result of the weakened cell wall but is also mediated by the bacterium's own autolytic enzymes, such as autolysins. drugbank.comsmolecule.com These enzymes are normally involved in cell wall remodeling and turnover. It is hypothesized that mezlocillin may interfere with an inhibitor of these autolysins. drugbank.com By disrupting the balance between cell wall synthesis and degradation, mezlocillin triggers the uncontrolled activity of these autolytic enzymes, leading to the self-destruction of the bacterial cell. drugbank.comsmolecule.com

Pathways Leading to Autolysin-Mediated Cell Lysis

The primary molecular target of Mezlocillin, like other β-lactam antibiotics, is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). drugbank.comselleckchem.com These enzymes, which include transpeptidases, are located in the bacterial cell membrane and are essential for the final steps of peptidoglycan synthesis. msdvetmanual.comslideshare.net Peptidoglycan is a critical polymer that forms the bacterial cell wall, providing structural support and protection against osmotic pressure.

The sequence of events leading to cell lysis after Mezlocillin exposure can be outlined as follows:

Inhibition of Penicillin-Binding Proteins (PBPs): Mezlocillin binds to and acylates the active site of PBPs, forming a stable, covalent bond. drugbank.com This irreversible inhibition blocks the transpeptidation reaction, which is responsible for the cross-linking of peptide chains within the peptidoglycan matrix. msdvetmanual.comslideshare.net

Disruption of Cell Wall Homeostasis: The inhibition of peptidoglycan synthesis by Mezlocillin creates a fatal imbalance between cell wall construction and its natural turnover. msdvetmanual.comresearchgate.net Healthy bacterial growth and division rely on a finely tuned equilibrium between the synthesis of new peptidoglycan and the controlled degradation of the existing cell wall by autolytic enzymes (autolysins). msdvetmanual.comresearchgate.net

Activation and Deregulation of Autolysins: The cessation of cell wall synthesis is believed to trigger the activation and deregulation of autolysins. researchgate.netwikipedia.org Under normal conditions, the activity of these hydrolases is tightly regulated to allow for cell expansion and separation of daughter cells. oup.com However, when PBP function is blocked, this control is lost. The accumulation of peptidoglycan precursors, a direct consequence of PBP inhibition, is thought to be a key signal that activates these autolytic enzymes. wikipedia.org In Escherichia coli, β-lactams with a high affinity for PBP-1 have been shown to be the most effective triggers of autolytic wall degradation. nih.govasm.org

Cell Wall Degradation and Lysis: Once activated, autolysins, such as amidases and glycosidases, begin to indiscriminately degrade the structural integrity of the peptidoglycan sacculus. researchgate.netoup.com This enzymatic destruction creates lesions in the cell wall, compromising its ability to withstand the internal turgor pressure of the cell. slideshare.net Ultimately, this leads to the rupture of the cell membrane and the release of cytoplasmic contents, resulting in cell lysis and death. researchgate.net

In Streptococcus pneumoniae, a well-studied model, the major autolysin LytA is responsible for the lysis induced by penicillin. nih.govasm.orgnih.gov The activation of LytA is intricately linked to the composition of teichoic acids in the cell envelope. elifesciences.orgwhiterose.ac.uk

| Step | Description | Key Molecules Involved | Outcome |

| 1 | Binding and Inhibition | Mezlocillin(1-), Penicillin-Binding Proteins (PBPs) | Blockage of peptidoglycan cross-linking |

| 2 | Homeostasis Disruption | Peptidoglycan, Autolysins | Imbalance between cell wall synthesis and degradation |

| 3 | Autolysin Activation | Peptidoglycan precursors, Autolysins (e.g., LytA) | Uncontrolled enzymatic activity |

| 4 | Cell Lysis | Peptidoglycan, Cell Membrane | Degradation of cell wall, rupture, and cell death |

Hypothesis of Interference with Autolysin Inhibitors

A significant hypothesis in the mechanism of action of β-lactam antibiotics, including Mezlocillin(1-), is their potential to interfere with the natural inhibitors of autolysins. drugbank.comselleckchem.comnih.gov Bacterial cells must maintain tight control over their powerful autolytic enzymes to prevent self-destruction. This regulation is achieved, in part, through the action of specific inhibitor molecules. psu.edu The hypothesis posits that by disrupting this inhibitory control, Mezlocillin(1-) can indirectly lead to the activation of autolysins.

Several lines of evidence and molecular models support this hypothesis:

Teichoic Acids as Modulators of Autolysin Activity: In Gram-positive bacteria like Streptococcus pneumoniae, surface polymers called teichoic acids play a crucial role in regulating autolysin activity. elifesciences.orgwhiterose.ac.uk Lipoteichoic acids (LTAs), which are anchored to the cell membrane, have been shown to bind and sequester the major autolysin, LytA, preventing it from degrading the cell wall during normal growth. elifesciences.orgwhiterose.ac.uk Research has demonstrated that treatment with penicillin can trigger a switch from the production of LTAs to wall teichoic acids (WTAs). elifesciences.orgwhiterose.ac.uk This change in the surface polymer landscape is thought to release LytA, allowing it to access and degrade its peptidoglycan substrate, thereby promoting lysis. elifesciences.orgwhiterose.ac.uk This represents a clear mechanism by which a β-lactam antibiotic can interfere with a system that inhibits autolysin activity.

Two-Component Regulatory Systems: Bacteria utilize sophisticated two-component regulatory systems to sense environmental changes and modulate gene expression, including the genes for autolysins and their inhibitors. nih.govnih.gov For instance, the LytSR two-component system in Staphylococcus aureus is involved in regulating autolysis. nih.gov The lrgAB operon in S. aureus, which is influenced by regulatory systems, is believed to function as an inhibitor of extracellular murein hydrolase activity, contributing to penicillin tolerance. researchgate.net It is hypothesized that the cellular stress induced by PBP inhibition could be sensed by these systems, leading to a downstream deregulation of autolysin inhibitors. nih.gov

The "Antiholin" Concept: In Staphylococcus aureus, the protein IrgA, whose expression is controlled by the LytSR system, has been proposed to function as an "antiholin." nih.gov Holins are proteins that form pores in the cell membrane, often to allow autolysins (endolysins) to access the cell wall. An antiholin would counteract this process. By potentially disrupting such regulatory networks, Mezlocillin(1-) could prevent the inhibition of autolysin access to the peptidoglycan.

The table below summarizes the key components and proposed mechanisms related to the interference with autolysin inhibitors.

| Inhibitory Mechanism | Proposed Mode of Interference by β-Lactams (like Mezlocillin) | Key Bacterial Species Example | Supporting Evidence |

| Sequestration by Lipoteichoic Acids (LTAs) | Induces a switch to Wall Teichoic Acid (WTA) production, releasing the autolysin. | Streptococcus pneumoniae | Penicillin treatment triggers LTA synthase degradation, leading to WTA production and LytA-mediated lysis. elifesciences.orgwhiterose.ac.uk |

| Two-Component Regulatory Systems (e.g., LytSR) | Cellular stress from PBP inhibition may alter the signaling cascade, downregulating the expression or activity of autolysin inhibitors. | Staphylococcus aureus | The LytSR system regulates the lrgAB operon, which inhibits murein hydrolase activity and contributes to penicillin tolerance. nih.govresearchgate.net |

| Antiholin-like Proteins (e.g., IrgA) | Disruption of the regulatory network controlling antiholin expression could lead to increased access of autolysins to the cell wall. | Staphylococcus aureus | IrgA, regulated by LytSR, appears to function as an antiholin, and its inhibition is linked to increased penicillin tolerance. nih.gov |

Antimicrobial Spectrum and Comparative Activity of Mezlocillin

Broad-Spectrum Activity Against Aerobic and Anaerobic Bacteria

Mezlocillin (B1676548) exhibits a broad spectrum of activity, encompassing both gram-positive and gram-negative aerobic and anaerobic bacteria. drugbank.comnih.govcapes.gov.br Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis. wikipedia.orgdrugbank.com Mezlocillin has shown notable in vitro activity against various pathogens, including Haemophilus influenzae, Neisseria gonorrhoeae, Enterococcus faecalis, Peptococcus species, and Peptostreptococcus species. wikipedia.orgdrugbank.comoup.com

The acylureido penicillin structure of mezlocillin allows it to effectively penetrate the outer membrane of gram-negative bacteria and exhibit a strong affinity for penicillin-binding protein 3. nih.govcapes.gov.br While it can be susceptible to degradation by some beta-lactamases, it demonstrates stability against a variety of these enzymes, including penicillinases and cephalosporinases. drugbank.comnih.govcapes.gov.br

In comparative studies, mezlocillin's activity has been evaluated against other penicillins. For instance, against gram-positive isolates, excluding enterococci, penicillin G and ampicillin (B1664943) were found to be more active, followed by mezlocillin, carbenicillin (B1668345), and ticarcillin (B1683155). nih.gov However, for ampicillin-susceptible H. influenzae, mezlocillin was the most active among these five drugs. nih.govnih.gov

Efficacy Against Gram-Negative Bacterial Pathogens

Mezlocillin has demonstrated significant activity against a variety of gram-negative bacterial pathogens. wikipedia.orgoup.com Its effectiveness extends to species that are often resistant to other penicillins. oup.comacpjournals.org

Mezlocillin is active against Pseudomonas aeruginosa. wikipedia.orgoup.com At a concentration of 100 µg/ml, it has been shown to inhibit 94% of P. aeruginosa isolates. nih.gov In comparative analyses, mezlocillin is generally two to four times more active than carbenicillin against susceptible strains of P. aeruginosa. oup.com However, other penicillins like azlocillin (B1666447) and piperacillin (B28561) have demonstrated greater potency against this pathogen. oup.commdedge.comnih.gov Specifically, azlocillin has been reported to be approximately eight times more active than carbenicillin against P. aeruginosa. oup.comoup.com The anti-pseudomonal activity of mezlocillin is considered similar to that of carbenicillin and ticarcillin. mdedge.comccjm.orgnih.gov

Table 1: Comparative In Vitro Activity of Penicillins Against Pseudomonas aeruginosa

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Mezlocillin | 32 | >256 |

| Piperacillin | 8 | 64 |

| Azlocillin | 8 | 32 |

| Ticarcillin | 16 | 128 |

| Carbenicillin | 32 | >256 |

Data sourced from a study involving 484 bacterial isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mezlocillin is effective against Escherichia coli. wikipedia.orgoup.com Studies have shown it to be considerably more active than carbenicillin against this common pathogen. oup.comoup.comnih.gov Research indicates that at a concentration of 12.5 µg/ml, mezlocillin inhibits 67% of E. coli isolates. nih.gov Its activity against E. coli is comparable to that of ticarcillin. oup.com In experimental models of E. coli meningitis, mezlocillin has been shown to significantly reduce bacterial counts in cerebrospinal fluid. nih.gov

Table 2: In Vitro Activity of Mezlocillin and Comparators Against Escherichia coli

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Mezlocillin | 4 | 64 |

| Piperacillin | 1 | 16 |

| Ampicillin | 4 | >128 |

| Ticarcillin | 8 | 128 |

| Carbenicillin | 16 | >128 |

Data based on a collection of clinical isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

A notable feature of mezlocillin's antimicrobial spectrum is its activity against Klebsiella species, a characteristic not shared by older penicillins like carbenicillin and ticarcillin. oup.comacpjournals.orgoup.comsci-hub.se Mezlocillin is considerably more active than carbenicillin against Klebsiella. oup.comoup.comnih.gov At a concentration of 12.5 µg/ml, mezlocillin has been found to inhibit 49% of Klebsiella spp. isolates. nih.gov In some studies, mezlocillin was the only penicillin among those tested to show significant activity against Klebsiella. oup.com

Table 3: Comparative In Vitro Activity Against Klebsiella pneumoniae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Mezlocillin | 4 | 32 |

| Piperacillin | 8 | 64 |

| Ampicillin | >128 | >128 |

| Ticarcillin | >128 | >128 |

| Carbenicillin | >128 | >128 |

Data from a study on clinical isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mezlocillin is also active against Enterobacter species. wikipedia.orgoup.com At a concentration of 12.5 µg/ml, it has been shown to inhibit 50% of Enterobacter spp. isolates. nih.gov When combined with aminoglycosides like amikacin, the efficacy of mezlocillin against Enterobacter can be enhanced. karger.com

Table 4: In Vitro Activity of Mezlocillin and Comparators Against Enterobacter Species

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Mezlocillin | 16 | >128 |

| Piperacillin | 4 | 64 |

| Carbenicillin | 64 | >128 |

Data based on a collection of clinical isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mezlocillin demonstrates significant activity against anaerobic bacteria, including Bacteroides species and the clinically important Bacteroides fragilis. wikipedia.orgcapes.gov.broup.com It is reported to be about twice as active as carbenicillin against B. fragilis. oup.comoup.comnih.gov Studies have shown that mezlocillin is one of the more effective penicillins against B. fragilis. nih.gov At a concentration of 64 µg/ml, mezlocillin inhibited 84% of B. fragilis isolates in one study. nih.gov However, resistance has been noted, and the incidence of resistance to mezlocillin in B. fragilis has increased over time in some regions. oup.com

Table 5: Comparative In Vitro Activity Against Bacteroides fragilis

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Mezlocillin | 4 | 32 |

| Piperacillin | 1 | 8 |

| Carbenicillin | 8 | 64 |

| Penicillin G | 2 | 32 |

Data compiled from various in vitro studies. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Efficacy Against Gram-Positive Bacterial Pathogens

Mezlocillin also possesses activity against various Gram-positive bacteria. drugbank.comasm.org

Mezlocillin is effective against Enterococcus faecalis. drugbank.comchemicalbook.inechemi.com On a weight-for-weight basis, it has been shown to be more efficacious than several other antibiotics against this pathogen. nih.gov The activity of mezlocillin against enterococci exceeds that of many other agents, with one study showing it inhibited 82% of strains at an MIC value of ≤ 1 mg/l. oup.com Combination therapy with an aminoglycoside like gentamicin (B1671437) can result in additive effects. nih.gov

| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

|---|---|---|---|---|

| Enterococcus faecalis | Mezlocillin | 2 | 2 | asm.org |

Mezlocillin is active against anaerobic cocci, including Peptococcus and Peptostreptococcus species. drugbank.comchemicalbook.inechemi.com These organisms are frequently involved in female genital tract infections, where mezlocillin has been shown to be an effective treatment. psu.edu

Comparative Molecular Efficacy Against Other Beta-Lactam Antibiotics

Comparison with Penicillin G and Ampicillin

Mezlocillin's activity against Gram-positive organisms, excluding enterococci, is generally less than that of Penicillin G and ampicillin. nih.gov However, it demonstrates significant activity against many ampicillin-resistant Gram-negative bacilli. oup.com

Against penicillin-susceptible Staphylococcus aureus, the activity of mezlocillin is similar to ticarcillin and carbenicillin, but all are less active than Penicillin G. psu.edu Against enterococci, ampicillin is the most active among these penicillins. nih.gov For ampicillin-susceptible Haemophilus influenzae, mezlocillin has shown to be the most active. nih.gov

In studies with pneumococci, mezlocillin showed slightly lesser activity than penicillin against penicillin-susceptible strains. nih.gov Against strains with intermediate or high resistance to penicillin, the sensitivity to mezlocillin was also decreased. nih.gov

Table 1: Comparative In Vitro Activity of Mezlocillin, Penicillin G, and Ampicillin against Various Bacteria Data represents the Minimal Inhibitory Concentration (MIC) in μg/mL required to inhibit 90% of isolates (MIC90), unless otherwise specified.

| Organism | Mezlocillin | Penicillin G | Ampicillin |

|---|---|---|---|

| Staphylococcus aureus (penicillin-susceptible) | Less active than Penicillin G psu.edu | More active psu.edu | - |

| Enterococci | Less active than Ampicillin nih.gov | - | Most active nih.gov |

| Haemophilus influenzae (ampicillin-susceptible) | Most active nih.gov | - | Less active than Mezlocillin nih.gov |

| Streptococcus pneumoniae (penicillin-susceptible) | Slightly less active than Penicillin nih.gov | More active nih.gov | Slightly less active than Penicillin nih.gov |

| Escherichia coli | More active than ampicillin asm.org | - | Less active than Mezlocillin asm.org |

Comparison with Carbenicillin and Ticarcillin

Mezlocillin generally demonstrates superior activity against many Enterobacteriaceae compared to carbenicillin and ticarcillin. acpjournals.orgnih.gov This is particularly evident against Klebsiella species, against which carbenicillin and ticarcillin have poor activity. psu.edusci-hub.se Mezlocillin is considerably more active than carbenicillin against Escherichia coli and Klebsiella species. oup.comasm.org

Against Pseudomonas aeruginosa, the activity of mezlocillin is often comparable to or slightly better than carbenicillin. ccjm.orgmdedge.com However, some studies suggest ticarcillin has a slight advantage over mezlocillin against this organism. mdedge.com In one study, the modal MIC for ticarcillin against P. aeruginosa was 16 µg/ml, while for mezlocillin and carbenicillin it was 32 µg/ml. ccjm.orgmdedge.com Against carbenicillin-resistant strains of P. aeruginosa, mezlocillin has shown some activity. oup.com

For indole-positive Proteus species, mezlocillin is at least as active as carbenicillin or ticarcillin. psu.edu However, carbenicillin is reported to be twice as active against Proteus mirabilis as mezlocillin. oup.comasm.org Mezlocillin and ticarcillin have similar activity against strains producing certain beta-lactamases like TEM-1, OXA-1, OXA-2, or PSE-1. oup.com

Table 2: Comparative In Vitro Activity of Mezlocillin, Carbenicillin, and Ticarcillin against Gram-Negative Bacteria (MIC90 in μg/mL)

| Organism | Mezlocillin | Carbenicillin | Ticarcillin |

|---|---|---|---|

| Pseudomonas aeruginosa | 32 (modal MIC) ccjm.orgmdedge.com | 32 (modal MIC) ccjm.orgmdedge.com | 16 (modal MIC) ccjm.orgmdedge.com |

| Klebsiella spp. | More active psu.edusci-hub.se | Poor activity psu.edusci-hub.se | Poor activity psu.edusci-hub.se |

| Escherichia coli | More active oup.comasm.org | Less active oup.comasm.org | - |

| Proteus mirabilis | Less active oup.comasm.org | More active oup.comasm.org | - |

| Bacteroides fragilis | More active oup.comasm.org | Less active oup.comasm.org | Less active oup.comasm.org |

Comparative Studies with Other Acylureido Penicillins (e.g., Azlocillin, Piperacillin)

Among the acylureidopenicillins, piperacillin and mezlocillin generally exhibit the broadest spectrum of activity against Enterobacteriaceae. sci-hub.se Azlocillin is typically more active than mezlocillin against Pseudomonas aeruginosa, while mezlocillin is more active against Enterobacteriaceae. ccjm.org

Studies have shown azlocillin to be approximately eight times more active than carbenicillin against P. aeruginosa, while mezlocillin was two to four times more active. oup.com Against carbenicillin-sensitive strains of P. aeruginosa, azlocillin is consistently the most active among these penicillins. oup.com Piperacillin is also noted to be more active than mezlocillin against P. aeruginosa. ccjm.org

Against Klebsiella species, both mezlocillin and piperacillin show significant activity, a notable advantage over older penicillins. sci-hub.se Azlocillin is somewhat less active against this genus. sci-hub.se Against indole-positive Proteus species, mezlocillin and piperacillin are more active than azlocillin. psu.edu

Table 3: Comparative In Vitro Activity of Mezlocillin, Azlocillin, and Piperacillin (MIC90 in μg/mL)

| Organism | Mezlocillin | Azlocillin | Piperacillin |

|---|---|---|---|

| Pseudomonas aeruginosa | Less active than Azlocillin and Piperacillin oup.comccjm.org | Most active oup.comccjm.orgoup.com | More active than Mezlocillin ccjm.org |

| Enterobacteriaceae | More active than Azlocillin ccjm.org | Less active than Mezlocillin and Piperacillin ccjm.org | Generally most active sci-hub.se |

| Klebsiella spp. | Active sci-hub.se | Less active than Mezlocillin and Piperacillin sci-hub.se | Active sci-hub.se |

| Proteus mirabilis | Less active than Carbenicillin oup.comasm.org | Least active oup.comasm.org | - |

| Bacteroides fragilis | Active oup.comasm.org | Active oup.comasm.org | - |

Comparative Activity with Cephalosporins (e.g., Cephalothin (B1668815), Cefoxitin (B1668866), Cefoperazone)

Mezlocillin's activity against certain Gram-negative bacilli is greater than that of cephalothin. asm.orgoup.com However, against Klebsiella species, several cephalosporins are more active than the acylureido penicillins. psu.edusci-hub.se

In comparative studies, mezlocillin was found to be more active than carbenicillin and ticarcillin against Enterobacteriaceae and P. aeruginosa, and also more active than cephalothin against some Gram-negative bacilli. oup.com Against anaerobic isolates, the MICs of mezlocillin were found to be equal to or lower than those of cefoxitin. oup.com

Against beta-lactamase-producing Neisseria gonorrhoeae, cefotaxime (B1668864) was the most active, followed by cefoperazone (B1668861), moxalactam, piperacillin, and then mezlocillin. nih.gov For beta-lactamase-producing H. influenzae, cefotaxime, moxalactam, and cefoperazone were the most active. nih.gov Against penicillin-resistant pneumococci, cefoperazone showed superior activity to mezlocillin. nih.govoup.com

Table 4: Comparative In Vitro Activity of Mezlocillin and Selected Cephalosporins (MIC90 in mg/L)

| Organism | Mezlocillin | Cephalothin | Cefoxitin | Cefoperazone |

|---|---|---|---|---|

| Enterobacteriaceae | More active than Cephalothin oup.com | Less active than Mezlocillin oup.com | - | - |

| Anaerobic isolates | MICs equal to or lower than Cefoxitin oup.com | - | MICs equal to or higher than Mezlocillin oup.com | - |

| N. gonorrhoeae (β-lactamase +) | Less active than Cefotaxime and Cefoperazone nih.gov | - | - | More active than Mezlocillin nih.gov |

| S. pneumoniae (penicillin-resistant) | Less active than Cefoperazone nih.govoup.com | Less active than Cefoperazone nih.gov | Poor activity nih.gov | More active nih.govoup.com |

Biochemical Mechanisms of Antimicrobial Resistance to Mezlocillin

Beta-Lactamase-Mediated Hydrolysis and Mezlocillin (B1676548) Stability Profile

The primary mechanism of resistance to beta-lactam antibiotics, including mezlocillin, is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of mezlocillin against these enzymes varies depending on the specific class of beta-lactamase.

Mezlocillin has been reported to be stable against hydrolysis by a variety of beta-lactamases, including some penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs). drugbank.comncats.ionih.govselleckchem.com This stability allows it to maintain activity against certain strains of bacteria that produce these specific enzymes. drugbank.com For instance, mezlocillin is not readily inactivated by some common beta-lactamases, which contributes to its effectiveness against a range of Gram-positive and Gram-negative bacteria. selleckchem.com

Biochemical studies have provided detailed insights into the interaction between mezlocillin and specific beta-lactamase enzymes. For example, the TEM-1 beta-lactamase, a common enzyme in Escherichia coli, has been shown to hydrolyze mezlocillin. nih.gov While extracted TEM-1 enzyme hydrolyzes high concentrations of mezlocillin more rapidly than ampicillin (B1664943) and azlocillin (B1666447), at lower, more clinically relevant concentrations, mezlocillin is a weaker substrate. nih.gov This may partially explain why some bacteria producing TEM-1 remain sensitive to mezlocillin. nih.gov

The metallo-beta-lactamase VIM-1 has also been characterized for its activity against mezlocillin. nih.gov VIM-1 demonstrates broad hydrolytic activity against a wide array of beta-lactam compounds, including mezlocillin. nih.gov In a study of Serratia marcescens isolates, a pI 9.7 beta-lactamase was found to be active against mezlocillin. asm.org

The following table summarizes the kinetic parameters of VIM-1 with various beta-lactam compounds, including mezlocillin.

| β-Lactam Compound | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| Penicillin G | 140 | 110 | 0.8 |

| Ampicillin | 110 | 60 | 0.5 |

| Carbenicillin (B1668345) | 50 | 1200 | 24 |

| Mezlocillin | 35 | 110 | 3.1 |

| Azlocillin | 25 | 200 | 8 |

| Imipenem | 110 | 1200 | 11 |

| Meropenem | 140 | 800 | 5.7 |

| Cephaloridine | 200 | 1500 | 7.5 |

| Cefotaxime (B1668864) | 300 | 1300 | 4.3 |

| Ceftazidime | 400 | 200 | 0.5 |

Data sourced from a study on the biochemical characterization of the VIM-1 metallo-β-lactamase. nih.gov

Role of Bacterial Outer Membrane Permeability and Porin Modifications in Resistance

In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their target, the penicillin-binding proteins (PBPs). nih.gov Reduced permeability of this membrane is a significant mechanism of resistance.

Mezlocillin is known to penetrate the outer membrane of Gram-negative bacteria with relative ease. nih.govoup.com This penetration occurs through protein channels called porins. nih.govresearchgate.net However, the efficiency of this penetration can be influenced by the physicochemical properties of the antibiotic. asm.orgresearchgate.net Studies have shown that compounds with bulky side chains, such as mezlocillin, can have slower penetration rates than would be predicted based on their hydrophobicity alone. asm.orgresearchgate.net This suggests that the size and shape of the mezlocillin molecule play a role in its diffusion through porin channels. asm.org

The table below shows the relative diffusion rates of various beta-lactam antibiotics through the OmpF porin channel of E. coli K-12, highlighting the impact of molecular properties on penetration.

| Antibiotic | Relative Diffusion Rate |

| Cephacetrile | 100 |

| Benzylpenicillin | 32 |

| Ampicillin | 58 |

| Mezlocillin | 11 |

| Piperacillin (B28561) | 8 |

| Cefoperazone (B1668861) | 5 |

| Imipenem | 260 |

Data adapted from a study on the diffusion of beta-lactam antibiotics through porin channels. asm.org

Contribution of Bacterial Efflux Pump Systems to Mezlocillin Resistance

Bacterial efflux pumps are transmembrane proteins that actively transport a wide array of structurally diverse compounds, including antibiotics, out of the cell. mdpi.comnih.gov This mechanism prevents the antimicrobial agent from reaching its intracellular target at a sufficient concentration to be effective, thereby conferring resistance. In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Cell Division (RND) superfamily are of significant clinical concern and are major contributors to multidrug resistance (MDR). nih.govnih.govbmbreports.org

These RND pumps typically form a tripartite system that spans the entire bacterial cell envelope. bmbreports.orgopenmicrobiologyjournal.com Notable examples include the AcrAB-TolC system in Escherichia coli and other Enterobacteriaceae, and the MexAB-OprM system in Pseudomonas aeruginosa. nih.govbmbreports.org These systems are known to expel a broad range of substrates, including beta-lactam antibiotics like the ureidopenicillins, which include Mezlocillin. nih.govmdpi.comfrontiersin.org The overexpression of these efflux pumps, often due to mutations in their regulatory genes, is a common mechanism of acquired resistance. openmicrobiologyjournal.comfrontiersin.org For instance, in P. aeruginosa, the MexAB-OprM efflux pump contributes to intrinsic resistance to beta-lactams and its overexpression is a key factor in developing higher levels of resistance. mdpi.comresearchgate.net The active efflux of Mezlocillin by these pumps reduces its intracellular concentration, allowing bacteria to survive in the presence of the antibiotic. umn.edu

Modifications and Alterations of Penicillin-Binding Proteins (PBPs)

The primary molecular targets of Mezlocillin and other beta-lactam antibiotics are Penicillin-Binding Proteins (PBPs). These are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. fpnotebook.comumw.edu.pl By binding to and inactivating these enzymes, Mezlocillin disrupts cell wall synthesis, leading to cell lysis and death.

A significant mechanism of resistance to Mezlocillin involves the modification or alteration of these PBPs. umw.edu.plresearchgate.net These alterations, typically arising from mutations in the genes encoding them, can reduce the binding affinity of the PBP for the beta-lactam antibiotic. umn.eduasm.org If the antibiotic can no longer bind effectively to its target, it cannot exert its inhibitory effect, and the bacterium becomes resistant.

This mechanism has been observed in various pathogens. For example, methicillin-resistant Staphylococcus aureus (MRSA) produces a novel PBP, known as PBP2a (or PBP2'), which has a very low affinity for most beta-lactam antibiotics. umn.edunih.gov While MRSA is a classic example, similar principles apply to other bacteria. A study on an amoxicillin-resistant strain of Helicobacter pylori demonstrated that resistance correlated with significant changes in its PBPs. Comparative binding studies revealed that PBP 1 in the resistant strain had a markedly decreased affinity for Mezlocillin compared to the susceptible parent strain. nih.gov

| Beta-Lactam Antibiotic | Affinity Change in Resistant Strain's PBP 1 |

|---|---|

| Mezlocillin | Decreased Affinity |

| Penicillin G | No Significant Decrease |

This demonstrates that specific alterations in the structure of a PBP can lead to resistance to certain beta-lactams like Mezlocillin while not affecting others to the same degree, highlighting the specificity of this resistance mechanism.

Strategies to Overcome Resistance: Synergy with Beta-Lactamase Inhibitors and Other Antimicrobials

To combat the challenge of resistance, combination therapy is a crucial strategy. The use of Mezlocillin in conjunction with agents that can overcome specific resistance mechanisms, such as beta-lactamase inhibitors or other classes of antibiotics like aminoglycosides, can restore its efficacy.

Molecular Basis of Synergy with Clavulanic Acid and Other Beta-Lactamase Inhibitors

One of the most prevalent mechanisms of resistance to beta-lactam antibiotics is their enzymatic destruction by bacterial beta-lactamases. sci-hub.segmch.gov.in These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.gov Beta-lactamase inhibitors, such as clavulanic acid, sulbactam (B1307), and tazobactam, are compounds that structurally resemble beta-lactam antibiotics but generally have weak antimicrobial activity on their own. gmch.gov.innih.gov

The molecular basis of their synergistic action lies in their ability to act as "suicide inhibitors." They bind to the active site of the beta-lactamase enzyme, often irreversibly, thereby inactivating it. nih.govresearchgate.net This protects the partner antibiotic, such as Mezlocillin, from being destroyed. nih.gov Clavulanic acid, for example, exhibits a high affinity for many common plasmid- and chromosomally-mediated beta-lactamases, particularly penicillinases. nih.govresearchgate.net By neutralizing these enzymes, the inhibitor allows Mezlocillin to reach its PBP targets and effectively kill the bacterium. Studies have demonstrated that combinations of Mezlocillin with inhibitors like clavulanic acid or sulbactam show greater synergy against isolates that produce plasmid-coded or chromosomal penicillinases compared to strains with cephalosporinases. nih.govnih.gov

| Compound | MIC (µg/ml) |

|---|---|

| Mezlocillin | >1,024 |

| Mezlocillin + Clavulanic Acid (2 µg/ml) | 16 |

| Mezlocillin + Sulbactam (5 µg/ml) | 64 |

However, this synergy can be limited. Overproduction of beta-lactamases by certain variants, for instance in Klebsiella pneumoniae, may overwhelm the protective capacity of the inhibitors. nih.govresearchgate.net

Synergistic Interactions with Aminoglycoside Antibiotics

A well-established strategy for treating serious Gram-negative infections, particularly those caused by Pseudomonas aeruginosa, is the combination of an extended-spectrum penicillin like Mezlocillin with an aminoglycoside antibiotic (e.g., gentamicin (B1671437), amikacin, netilmicin). nih.govnih.gov Numerous studies have demonstrated that this combination frequently results in synergistic bactericidal activity. nih.govnih.govresearchgate.net This synergy is observed against a wide range of pathogens, including those that are resistant to Mezlocillin alone. nih.govnih.gov

The molecular basis for this synergy is generally attributed to the effect of the beta-lactam on the bacterial cell envelope. By inhibiting cell wall synthesis, Mezlocillin increases the permeability of the outer bacterial membrane. This damage is thought to facilitate the uptake of the aminoglycoside into the bacterial cell, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively. The dual attack on two different essential cellular processes results in a combined effect that is greater than the sum of the individual effects. unboundmedicine.com This synergistic relationship has been demonstrated through various in vitro methods, including checkerboard dilutions and killing curve techniques. nih.govnih.gov

| Bacterial Species | Aminoglycosides Studied |

|---|---|

| Pseudomonas aeruginosa | Amikacin, Gentamicin, Netilmicin |

| Escherichia coli | Amikacin, Gentamicin, Netilmicin |

| Klebsiella spp. | Amikacin, Gentamicin, Netilmicin |

| Enterobacter spp. | Amikacin, Gentamicin, Netilmicin |

| Serratia spp. | Amikacin, Gentamicin, Netilmicin |

| Citrobacter spp. | Amikacin, Gentamicin, Netilmicin |

| Proteus (indole-positive) | Amikacin, Gentamicin, Netilmicin |

| Pseudomonas maltophilia (now Stenotrophomonas maltophilia) | Amikacin, Gentamicin, Tobramycin |

Analytical and Methodological Approaches in Mezlocillin Research

Chromatographic Techniques for Detection, Quantification, and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Mezlocillin(1-), enabling its detection, quantification, and the assessment of its purity. These methods are crucial for both research and quality control purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Mezlocillin (B1676548) in various biological matrices and pharmaceutical formulations. Several HPLC methods have been developed and validated for its determination in human serum and urine. capes.gov.br

One such method involves the derivatization of Mezlocillin with 1,2,4-triazole (B32235) and mercury(II) chloride, followed by separation on a C18 column and detection at 323 nm. capes.gov.br This procedure allows for the specific determination of the intact penicillin, without interference from its degradation products like the corresponding penicilloates. capes.gov.br The sensitivity of these methods can reach down to 0.1 μg/ml in serum and 1 μg/ml in urine, with good precision and accuracy. capes.gov.br

Another HPLC approach for Mezlocillin analysis in serum and tissue involves chromatography on a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, and spectrophotometric detection at 210 nm. nih.gov This method demonstrated a sensitivity of 0.1 µg/ml with a linear response up to 100 µg/ml. nih.gov However, for serum samples, an ether extraction step was necessary to remove interfering compounds, which resulted in a reduced sensitivity of 3 µg/ml. nih.gov

Furthermore, HPLC has been employed to study the stability of Mezlocillin sodium solutions. A stability-indicating HPLC method showed that the optimal stability is at an approximate pH of 4.8. nih.gov Solutions in dextrose (5%) and sodium chloride (0.9%) were found to be stable for extended periods at various temperatures. nih.gov

Research has also focused on the analysis of Mezlocillin and its degradation products, such as penicilloic acids, in plasma and urine. uni-regensburg.de These studies utilize reversed-phase HPLC with UV detection to quantify the parent drug and its metabolites, providing insights into its pharmacokinetic behavior. uni-regensburg.de Additionally, specialized HPLC methods, such as high-pressure liquid chromatography with anion-exchange extraction, have been developed to provide interference-free chromatograms for the assay of Mezlocillin in serum. tandfonline.com

Table 1: HPLC Methods for Mezlocillin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Sample Type | Serum, Urine | Serum, Tissue | Plasma, Urine |

| Derivatization | 1,2,4-triazole, HgCl2 | None | None |

| Column | C18 | Reversed-phase C18 | Reversed-phase C18 |

| Detection Wavelength | 323 nm | 210 nm | 214 nm |

| Sensitivity (Serum) | 0.1 µg/ml | 3 µg/ml | Not specified |

| Sensitivity (Urine) | 1 µg/ml | Not applicable | Not specified |

| Linearity | Up to 500 µg/ml | Up to 100 µg/ml | Not specified |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Determination

For highly sensitive and specific determination of Mezlocillin, particularly at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is especially valuable for therapeutic drug monitoring and for detecting trace-level impurities.

A validated LC-MS/MS method has been developed for the determination of Mezlocillin in plasma. researchgate.netbenthamdirect.com This method utilizes a small plasma volume (50 μL) and involves protein precipitation with acetonitrile. researchgate.netbenthamdirect.com The chromatographic separation is performed on a C18 column with a gradient elution of ultrapure water and acetonitrile. researchgate.netbenthamdirect.com The total run time is very short, at 1.6 minutes, making it suitable for high-throughput analysis. researchgate.netbenthamdirect.com This assay has a lower limit of quantification of 0.025 μg/mL and demonstrates good linearity over a range of 0.025 to 20 μg/mL. researchgate.netbenthamdirect.com

LC-MS/MS has also been instrumental in the characterization of polymerized impurities in Mezlocillin sodium. nih.gov By coupling two-dimensional liquid chromatography with ion trap/time-of-flight mass spectrometry (2D LC-IT/TOF MS), researchers have been able to identify the structures of these impurities. nih.gov This is crucial for quality control, as different chromatographic methods (HPSEC and RP-HPLC) detect different sets of polymerized impurities. nih.gov

Furthermore, a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of a potential genotoxic impurity, 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI), in Mezlocillin drug substance. nih.govresearchgate.net This method involves a derivatization step to convert the highly active CMI into a more stable ester. nih.govresearchgate.net The optimized method achieved a limit of detection of 0.014 ppm and a limit of quantification of 0.02 ppm, ensuring the safety of the final drug product. nih.govresearchgate.net

Table 2: LC-MS/MS Methods for Mezlocillin Analysis

| Parameter | Method 1 (Plasma) | Method 2 (Impurity Analysis) |

|---|---|---|

| Technique | LC-MS/MS | UPLC-MS/MS |

| Sample Type | Plasma | Drug Substance |

| Sample Preparation | Protein Precipitation | Derivatization |

| Lower Limit of Quantification | 0.025 µg/mL | 0.02 ppm |

| Linear Range | 0.025 to 20 µg/mL | Not specified |

| Application | Therapeutic Drug Monitoring | Quality Control (Genotoxic Impurity) |

In Vitro Susceptibility Testing Methodologies for Mezlocillin Activity

In vitro susceptibility testing is essential for determining the antimicrobial efficacy of Mezlocillin against various bacterial pathogens. These tests provide crucial data for understanding its spectrum of activity and for guiding therapeutic use.

Agar (B569324) Plate Dilution Methods for Antimicrobial Efficacy Studies

The agar plate dilution method is a standard technique used to determine the antimicrobial efficacy of Mezlocillin. In this method, varying concentrations of Mezlocillin are incorporated into an agar medium, which is then inoculated with standardized bacterial suspensions. oup.comoup.com The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth. nih.gov

This method has been used to study the activity of Mezlocillin in combination with other antimicrobial agents, such as cefoxitin (B1668866) and clavulanic acid. oup.comoup.com For instance, studies have shown that combining Mezlocillin with clavulanic acid results in marked synergy against β-lactamase producing strains of Enterobacteriaceae and Staphylococcus aureus. oup.comoup.com The use of different inocula sizes (e.g., 10⁴ and 10⁶ colony-forming units) allows for the evaluation of the inoculum effect on the antimicrobial activity. oup.com

The choice of medium is also a critical factor. For most organisms, Mueller-Hinton agar is used, but for fastidious organisms like Haemophilus influenzae, supplemented media such as chocolate agar are employed. asm.org

Disk Diffusion Susceptibility Testing Methodologies

The disk diffusion method is a widely used, convenient, and cost-effective qualitative or semi-quantitative method for determining the susceptibility of bacteria to Mezlocillin. fishersci.seumn.edu In this test, paper disks impregnated with a standard concentration of Mezlocillin (e.g., 75 μg) are placed on an agar plate that has been uniformly inoculated with the test organism. nih.govbio-rad.com

During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. tinyteria.com If the organism is susceptible to Mezlocillin, a clear zone of growth inhibition will appear around the disk. bio-rad.com The diameter of this zone is measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant. nih.gov

Tentative interpretive criteria for 75 μg Mezlocillin disks have been proposed for Pseudomonas species and Enterobacteriaceae: susceptible (≥16 mm), intermediate (13 to 15 mm), and resistant (≤12 mm). nih.gov For Staphylococcus aureus, different breakpoints are used. nih.gov The disk diffusion method can also provide visual cues about the inoculum level, presence of contamination, resistant mutants, and β-lactamase activity. fishersci.se

Determination of Minimal Inhibitory Concentrations (MICs)

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govoup.com It is considered the "gold standard" for determining the susceptibility of organisms to antimicrobials. oup.com

MICs for Mezlocillin are typically determined using broth microdilution or agar dilution methods. nih.govcapes.gov.br In the broth microdilution method, serial dilutions of Mezlocillin are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension. mdedge.com The MIC is the lowest concentration showing no visible growth. umn.edu

MIC data is crucial for understanding the potency of Mezlocillin against a wide range of bacteria. For example, studies have shown that Mezlocillin is highly active against many gram-negative bacilli, including Escherichia coli and Klebsiella species. asm.org However, its activity against Pseudomonas aeruginosa can be variable. mdedge.comasm.org The determination of MICs is also essential for comparing the activity of Mezlocillin with other antibiotics and for monitoring the development of resistance. capes.gov.brnih.gov The interpretation of MIC values involves comparing them to established clinical breakpoints to categorize a bacterial strain as susceptible, intermediate, or resistant. nih.gov

Table 3: Interpretive Criteria for Mezlocillin Disk Diffusion (75 μg disk)

| Organism Group | Susceptible (Zone Diameter) | Intermediate (Zone Diameter) | Resistant (Zone Diameter) |

|---|---|---|---|

| Pseudomonas spp. & Enterobacteriaceae | ≥ 16 mm | 13 - 15 mm | ≤ 12 mm |

| Staphylococcus aureus | ≥ 29 mm | Not Applicable | ≤ 28 mm |

Investigation of Mezlocillin's Metabolic Pathways and Degradation Products

The biotransformation of mezlocillin, an acylureidopenicillin, results in the formation of metabolites and degradation products, with the primary pathway involving the hydrolysis of the β-lactam ring.

The principal metabolite of mezlocillin is its corresponding penicilloic acid. uni-regensburg.de This transformation occurs through the cleavage of the β-lactam ring, a characteristic metabolic fate for many penicillin-type antibiotics. uni-regensburg.dealliedacademies.orgontosight.ai The resulting penicilloic acid derivative is microbiologically inactive. uni-regensburg.deasm.org While penicilloic acid is the main metabolite identified, research suggests that its detection in body fluids may sometimes be inflated due to the in vitro degradation of the parent compound in plasma samples, rather than solely representing in vivo metabolism. uni-regensburg.de In some studies, penilloic acid has also been considered as a potential degradation product. nih.gov

The instability of mezlocillin in plasma can lead to the formation of mezlocillin penicilloic acid, which could be misinterpreted as a result of enzymatic metabolism. uni-regensburg.de Therefore, careful handling and timely analysis of biological samples are crucial to accurately distinguish between metabolic products and those formed by chemical degradation. uni-regensburg.denih.gov

The stability of mezlocillin in biological matrices is a critical factor in both clinical and research settings. Studies have shown that mezlocillin is susceptible to degradation in plasma and serum, particularly at higher temperatures. uni-regensburg.denih.gov For instance, degradation has been observed at 4°C and -20°C, while the compound remains stable at -70°C and -196°C for extended periods. nih.gov One study noted a 20% degradation of mezlocillin in plasma within six weeks at -18°C, with half of the degradation product being mezlocillin penicilloic acid. uni-regensburg.de More recent research indicates that mezlocillin samples in plasma are stable for at least 4 hours at room temperature and for 6 months at -70°C. researchgate.net

The degradation of β-lactam antibiotics like mezlocillin is influenced by factors such as pH. asm.org The hydrolysis of the β-lactam ring is generally increased at higher pH levels due to nucleophilic attack. asm.org The kinetics of mezlocillin degradation have been a subject of study to ensure accurate pharmacokinetic modeling and interpretation of clinical data. researchgate.net

| Storage Condition | Stability | Degradation Products |

| Room Temperature (Plasma) | Stable for at least 4 hours researchgate.net | Mezlocillin Penicilloic Acid uni-regensburg.de |

| 4°C (Serum and Buffer) | Degradation observed nih.gov | Mezlocillin Penicilloic Acid, Mezlocillin Penilloic Acid nih.gov |

| -18°C / -20°C (Plasma/Serum) | Degradation observed uni-regensburg.denih.gov | Mezlocillin Penicilloic Acid uni-regensburg.de |

| -70°C (Plasma) | Stable for at least 6 months nih.govresearchgate.net | No significant degradation observed nih.govresearchgate.net |

| -196°C (Serum and Buffer) | Stable nih.gov | No significant degradation observed nih.gov |

Experimental Models for Mechanistic and Comparative Studies

A variety of experimental models are employed to investigate the mechanisms of action, resistance, and metabolism of mezlocillin.

Bacterial cell culture models are fundamental for determining the in vitro activity of mezlocillin against a wide range of pathogens and for studying resistance mechanisms. ccjm.orgnih.govnih.gov Standardized methods, such as broth microdilution and agar disk diffusion, are used to determine the minimum inhibitory concentrations (MICs) of mezlocillin for various bacterial isolates. nih.govnih.gov These studies have established mezlocillin's broad spectrum of activity against both Gram-negative and some Gram-positive bacteria, including species like Escherichia coli, Pseudomonas aeruginosa, and Bacteroides fragilis. nih.govwikipedia.org

These models are also crucial for investigating bacterial resistance. mdpi.com Bacteria can develop resistance to β-lactam antibiotics like mezlocillin through several mechanisms, most notably the production of β-lactamase enzymes that inactivate the drug by hydrolyzing the β-lactam ring. microbiologyinfo.com Cell culture models allow researchers to study the prevalence of β-lactamase-producing strains and the effectiveness of mezlocillin against them. ccjm.org Furthermore, these models are used to explore how factors like the co-administration of β-lactamase inhibitors can overcome resistance. embopress.org

The primary mechanism of action of mezlocillin, like other β-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). wikipedia.orgtoku-e.com PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.govnih.gov Subcellular and enzymatic assays are critical for studying the interaction between mezlocillin and these target proteins.

Assays are designed to measure the binding affinity of mezlocillin to various PBPs. nih.govmdpi.com These studies help to elucidate the specific PBPs targeted by the antibiotic and how this binding leads to bacterial cell lysis and death. wikipedia.orgtoku-e.com Live-cell assays have been developed to screen for PBP inhibitors in their native environment, providing a more accurate understanding of their activity. nih.gov

Enzymatic assays are also employed to assess the activity of β-lactamases, the enzymes responsible for bacterial resistance to many penicillins. microbiologyinfo.com These assays, such as the chromogenic cephalosporinase (B13388198) test, can detect the presence of β-lactamases produced by bacteria. microbiologyinfo.com By measuring the rate of hydrolysis of a chromogenic substrate, researchers can quantify β-lactamase activity and assess the stability of mezlocillin in the presence of these enzymes. microbiologyinfo.commerckmillipore.com

In vitro models using liver preparations are instrumental in studying the metabolism and biliary excretion of mezlocillin. nih.gov These models can range from isolated perfused livers to more simplified systems like liver microsomes or hepatocytes. nih.govnih.govunc.edu

Studies using isolated perfused rabbit liver preparations have demonstrated that a significant portion of mezlocillin is eliminated through the bile. nih.gov These experiments allow for the direct measurement of the antibiotic in the bile and the calculation of biliary clearance. nih.gov Such models have shown that mezlocillin is actively secreted into the bile, leading to high concentrations in this fluid. nih.gov

Advanced Research Perspectives and Future Directions for Mezlocillin 1

Computational Chemistry and Molecular Modeling of Mezlocillin-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, offering profound insights into the interactions between a drug and its biological target at an atomic level. bioscipublisher.com For Mezlocillin(1-), these techniques provide a platform to meticulously investigate its binding to the primary targets, Penicillin-Binding Proteins (PBPs). drugbank.com

Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the most favorable binding orientation of Mezlocillin (B1676548) within the active site of various PBPs. nih.gov This approach helps in understanding the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the drug-target recognition and binding affinity. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Mezlocillin-PBP complex over time. bioscipublisher.com MD simulations account for the flexibility of both the ligand and the protein, providing a more accurate estimation of binding free energies and revealing the stability of the interaction. bioscipublisher.comkallipos.gr These computational studies can elucidate why Mezlocillin is effective against certain bacteria and less so against others, based on subtle differences in their PBP structures.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. bioscipublisher.com By analyzing a series of Mezlocillin analogues and their corresponding antibacterial activities, QSAR models can be developed. These models can then predict the activity of new, hypothetical analogues, guiding synthetic efforts toward compounds with potentially enhanced potency or a broader spectrum of activity. The integration of these computational methods allows for a rational, structure-based design of new drugs with greater efficiency. bioscipublisher.com

Table 1: Computational Techniques in Mezlocillin Research

| Computational Technique | Application for Mezlocillin(1-) | Potential Outcome |

| Molecular Docking | Simulating the binding of Mezlocillin to Penicillin-Binding Proteins (PBPs). nih.gov | Elucidation of key binding interactions and prediction of binding affinity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the Mezlocillin-PBP complex. bioscipublisher.com | Understanding the thermodynamics and kinetics of the binding process. |

| QSAR | Relating structural features of Mezlocillin analogues to their antimicrobial activity. bioscipublisher.com | Predicting the potency of novel analogues to guide synthesis. |

Genetic and Proteomic Approaches to Unravel Resistance Mechanisms

The rise of antibiotic resistance is a major global health threat. nih.gov Understanding the specific mechanisms by which bacteria develop resistance to Mezlocillin is crucial for devising strategies to counteract them. Genetic and proteomic approaches offer powerful tools for this purpose. nih.govmdpi.com

Genomic Analysis: Whole-genome sequencing of Mezlocillin-resistant bacterial strains allows for the identification of genetic mutations responsible for resistance. mdpi.com This can include mutations in the genes encoding PBPs, which may alter the drug-binding site and reduce binding affinity. mdpi.com Furthermore, genomic analysis can identify the presence and spread of genes encoding β-lactamase enzymes, the primary mechanism of resistance to penicillins. mdpi.comasm.org These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. mdpi.com Tracking the horizontal gene transfer of these resistance genes through plasmids is essential for understanding the epidemiology of resistance. mdpi.com

Proteomic Analysis: Proteomics involves the large-scale study of proteins expressed by an organism under specific conditions. nih.gov By comparing the proteome of bacteria in the presence and absence of Mezlocillin, researchers can identify changes in protein expression associated with resistance. This could reveal the upregulation of specific β-lactamases, efflux pumps that actively remove the drug from the cell, or alterations in the expression levels of different PBPs. nih.govasm.org Such studies provide a dynamic view of the bacterial response to antibiotic stress and can uncover novel or unexpected resistance strategies. nih.gov

Exploration of Novel Mezlocillin Analogues with Enhanced Antimicrobial Properties

The chemical structure of Mezlocillin offers opportunities for modification to create novel analogues with improved characteristics. The primary strategy for developing new penicillin analogues involves altering the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus, as this side chain significantly influences the antibiotic's spectrum of activity and stability against β-lactamases. nih.gov

Researchers can synthesize a library of Mezlocillin analogues by introducing different chemical moieties to its ureido side chain. The goal is to design molecules that:

Exhibit increased stability: Possess a higher resistance to degradation by a wider range of β-lactamase enzymes. mdpi.com

Show enhanced binding affinity: Bind more tightly to the PBPs of resistant strains.

Have a broader spectrum: Demonstrate activity against a wider range of pathogenic bacteria, including those not traditionally susceptible to Mezlocillin. nih.gov

The development process can be accelerated by using the computational methods described in section 7.1 to predict the potential efficacy of designed analogues before engaging in costly and time-consuming synthesis. ekb.eg For example, docking studies could pre-screen virtual compounds for their ability to bind to the active sites of critical β-lactamases, identifying those least likely to be inactivated.

Interdisciplinary Research on Mechanisms of Antibiotic Resistance Evolution